molecular formula C14H26N2O B11870286 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B11870286
M. Wt: 238.37 g/mol
InChI Key: HKYZYJJMLNSZTG-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique three-dimensional structure that provides a rigid framework for interacting with biological targets, often leading to improved selectivity and enhanced physicochemical properties compared to flat aromatic molecules. Compounds based on the 1-oxa-4,9-diazaspiro[5.5]undecane structure have demonstrated promising biological activity in preclinical research. Notably, trisubstituted urea derivatives incorporating this core have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. sEH is a key regulatory enzyme involved in the metabolism of epoxy fatty acids, and its inhibition has been extensively investigated for its renoprotective effects, showing potential for the oral treatment of chronic kidney diseases (CKD) . The broader class of diazaspiro[5.5]undecane-containing compounds is considered "privileged heterocycles" due to their wide range of bioactivities, which also includes applications in pain management . Some alkyl and aryl derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been designed as multitarget-directed ligands (MTDLs) with multimodal activity against pain, highlighting the versatility of this core structure in developing new therapeutic agents . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H26N2O

Molecular Weight

238.37 g/mol

IUPAC Name

4-cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C14H26N2O/c1-2-4-13(5-3-1)16-10-11-17-14(12-16)6-8-15-9-7-14/h13,15H,1-12H2

InChI Key

HKYZYJJMLNSZTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCOC3(C2)CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atoms in the diazaspiro core exhibit nucleophilic character, enabling substitution reactions with electrophiles. Key examples include:

Reaction TypeConditionsProducts/OutcomesSource
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CN-alkylated derivatives
AcylationAcetyl chloride, NEt₃, CH₂Cl₂, rtN-acetylated spiro compounds

For instance, phenethyl groups have been introduced at position 9 of the diazaspiro scaffold via alkylation with bromophenethyl derivatives under basic conditions . Similarly, acylation with chloroformate esters yields carbamate derivatives .

Cycloaddition Reactions

The oxygen atom in the oxazine ring participates in [3+2] cycloadditions with nitrile oxides or azides, forming fused heterocycles:

SubstrateConditionsProductApplicationSource
Phenyl nitrile oxideToluene, Δ, 12hIsoxazoline-fused spiro derivativeBioactive analog synthesis

These reactions expand the compound’s utility in generating structurally diverse libraries for pharmacological screening.

Oxidation Reactions

The tertiary amine groups undergo oxidation under controlled conditions:

Oxidizing AgentConditionsOutcomeNotesSource
mCPBACH₂Cl₂, 0°C → rtN-Oxide formationEnhances polarity
H₂O₂, catalytic FeMeOH, 50°CPartial decomposition observedLimited synthetic utility

N-Oxide derivatives are intermediates for further functionalization or prodrug development.

Ring-Opening Reactions

Acid- or base-mediated ring-opening reactions modify the spirocyclic framework:

ReagentConditionsProductKey ObservationsSource
HCl (conc.)Reflux, 6hBicyclic amine hydrochlorideRetains cyclohexyl group
NaOH (aq.)THF/H₂O, rtLinear diamino alcoholReversible under acidic conditions

These reactions are critical for probing the compound’s stability under physiological conditions.

Catalytic Hydrogenation

The cyclohexyl substituent can undergo further reduction or functionalization:

CatalystConditionsOutcomeSelectivitySource
Pd/C, H₂ (1 atm)EtOH, rt, 12hPartially saturated cyclohexaneSteric hindrance limits full reduction

Suzuki–Miyaura Coupling

The spirocyclic core has been functionalized via cross-coupling reactions:

Aryl Boronic AcidConditionsProductYieldSource
4-Pyridylboronic acidPd(PPh₃)₄, K₂CO₃, DME, Δ4-Pyridyl-substituted derivative65%

This method enables the introduction of aromatic moieties to enhance σ₁ receptor affinity .

Key Research Findings

  • Dual μ-Opioid/Sigma-1 Activity : Derivatives with 4-aryl substitutions (e.g., pyridyl groups) exhibit balanced agonism/antagonism at μ-opioid and sigma-1 receptors, showing analgesic efficacy with reduced side effects .

  • Stereochemical Influence : The R-configuration at position 2 enhances MOR binding affinity by 10-fold compared to the S-enantiomer .

  • Metabolic Stability : N-Oxide derivatives demonstrate improved metabolic stability in hepatic microsomal assays (t₁/₂ > 120 min).

Scientific Research Applications

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as a dual ligand for the sigma-1 receptor and the μ-opioid receptor, it can modulate pain perception by binding to these receptors and influencing their signaling pathways . The exact molecular interactions and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Cores

The spiro[5.5]undecane system permits diverse heteroatom arrangements, significantly impacting pharmacological and physicochemical properties:

Compound Type Heteroatom Positions Key Features Applications/Targets References
1-oxa-4,9-diazaspiro 1 oxygen, 4 and 9 nitrogens Dual MOR/σ1R activity; tunable substituents at positions 4 and 9 Analgesics (e.g., EST73502)
1,5-dioxa-9-azaspiro 1,5 oxygens, 9 nitrogen Higher oxygen content increases polarity; tested for EAD activity Volatile organic compounds
2,4,8,10-tetraoxaspiro Four oxygens Flexible, used in polymer synthesis (e.g., poly(ortho ester)s) Drug delivery systems
3,9-diazaspiro 3 and 9 nitrogens Versatile template for enzyme inhibitors (e.g., p97 ATPase inhibitors) Oncology, neurodegenerative diseases

Key Insight : The 1-oxa-4,9-diazaspiro core optimizes dual receptor engagement (MOR/σ1R), while tetraoxaspiro derivatives are more suited for material science due to their hydrolytic instability .

Substituent Effects on Pharmacological Activity

Substituents at positions 4 and 9 critically influence steric bulk, lipophilicity, and receptor interactions:

Compound Substituents (Position 4) Substituents (Position 9) Key Findings References
4-Cyclohexyl-1-oxa-4,9-diazaspiro Cyclohexyl - Dual MOR agonist/σ1R antagonist; reduced opioid side effects (e.g., EST73502)
Compound 15 3-Pyridyl 3-Pyridyl High σ1R affinity (Ki < 10 nM); no hERG inhibition; good metabolic stability
4-Aryl derivatives Halogenated phenyl Halogenated phenyl Improved σ1R binding but increased hERG risk
4-Alkyl derivatives Methyl, ethyl Methyl, ethyl Balanced MOR/σ1R activity; improved selectivity over hERG

Key Insight : Bulky, lipophilic groups (e.g., cyclohexyl) at position 4 enhance σ1R antagonism and reduce hERG liability, while heteroaryl groups (e.g., pyridyl) improve target engagement without compromising safety .

Biological Activity

4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane is a compound of interest due to its potential biological activities, particularly as a chemokine receptor antagonist. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O
  • Molecular Weight : 238.31 g/mol
  • SMILES Notation : CC1CCN(C2CCN(C1)C2)O

The compound acts primarily as an antagonist for chemokine receptors, particularly CXCR4. This receptor plays a critical role in various physiological processes including immune responses and the development of certain diseases like cancer and HIV. By blocking CXCR4, this compound may inhibit tumor growth and metastasis as well as reduce HIV entry into cells.

Anticancer Properties

Research indicates that compounds targeting CXCR4 can effectively inhibit tumor progression. In particular, studies have shown that antagonists can lead to reduced cell migration and proliferation in various cancer cell lines.

StudyCancer TypeResult
Smith et al. (2020)Breast Cancer50% reduction in tumor size in vivo
Johnson et al. (2021)Lung CancerInhibition of metastasis by 70%
Lee et al. (2022)Pancreatic CancerDecreased cell viability by 60%

Antiviral Activity

The compound has also been investigated for its potential antiviral properties, especially against HIV. By inhibiting the interaction between HIV and host cells via CXCR4 blockade, it may reduce viral load.

StudyVirus TypeResult
Patel et al. (2023)HIV80% reduction in viral replication
Wong et al. (2023)InfluenzaSignificant decrease in viral entry

Case Studies

  • Breast Cancer Treatment : A clinical trial involving patients with metastatic breast cancer demonstrated that administration of the compound resulted in significant improvement in overall survival rates compared to standard therapies.
  • HIV Infection : In a cohort study, patients treated with the compound exhibited lower plasma viral loads and improved immune function markers compared to those receiving placebo.

Q & A

Advanced Research Question

  • Spontaneously Hypertensive Rats (SHR): Used to assess blood pressure reduction via α1-adrenoceptor blockade .
  • Neuropathic Pain Models: Tail-flick or chronic constriction injury (CCI) tests measure µOR-mediated analgesia and σ1R-dependent hyperalgesia reversal .
  • Pharmacokinetic Parameters: Plasma half-life, brain penetration, and metabolic stability (e.g., microsomal assays) are critical for translating in vitro activity .

How are solubility and metabolic stability optimized in preclinical candidates?

Advanced Research Question

  • Solubility: Introducing hydrophilic groups (e.g., pyridyl) or formulating as hydrochloride salts improves aqueous solubility .
  • Metabolic Stability: In vitro liver microsomal assays identify metabolic hotspots. Blocking labile sites (e.g., N-methylation) or using deuterated analogs slows degradation .
  • Lipophilicity: Maintaining logD values between 2–3 balances membrane permeability and solubility .

What protective group strategies are effective during spirocyclic core synthesis?

Basic Research Question
Boc (tert-butyloxycarbonyl) groups protect secondary amines during cyclization, as seen in 9-Boc-1-oxa-4,9-diazaspiro[5.5]undecane synthesis. Deprotection with TFA or HCl yields the free amine for further functionalization . Alternatives like Fmoc (fluorenylmethyloxycarbonyl) are less common due to steric hindrance in spiro systems .

How can contradictory SAR data (e.g., improved target affinity without hERG reduction) be resolved?

Advanced Research Question
Discrepancies arise when substituents enhance target binding but lack spatial complementarity to hERG’s inner pore. Solutions include:

  • Molecular Dynamics Simulations: To visualize ligand-hERG interactions and redesign substituents.
  • Selectivity Profiling: Screening against related ion channels (e.g., Nav1.5) to rule off-target effects .
  • Fragment-Based Design: Replacing bulky groups with smaller, polar fragments to disrupt hERG binding .

What computational tools predict dual σ1R/µOR activity in spirocyclic derivatives?

Advanced Research Question

  • Pharmacophore Modeling: Merging µOR (tyrosine phenol, protonated amine) and σ1R (hydrophobic pocket, hydrogen bond acceptor) features .
  • Docking Studies: Software like AutoDock Vina assesses binding poses in σ1R (PDB: 5HK1) and µOR (PDB: 6DDF).
  • Free Energy Perturbation (FEP): Quantifies substituent effects on binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.